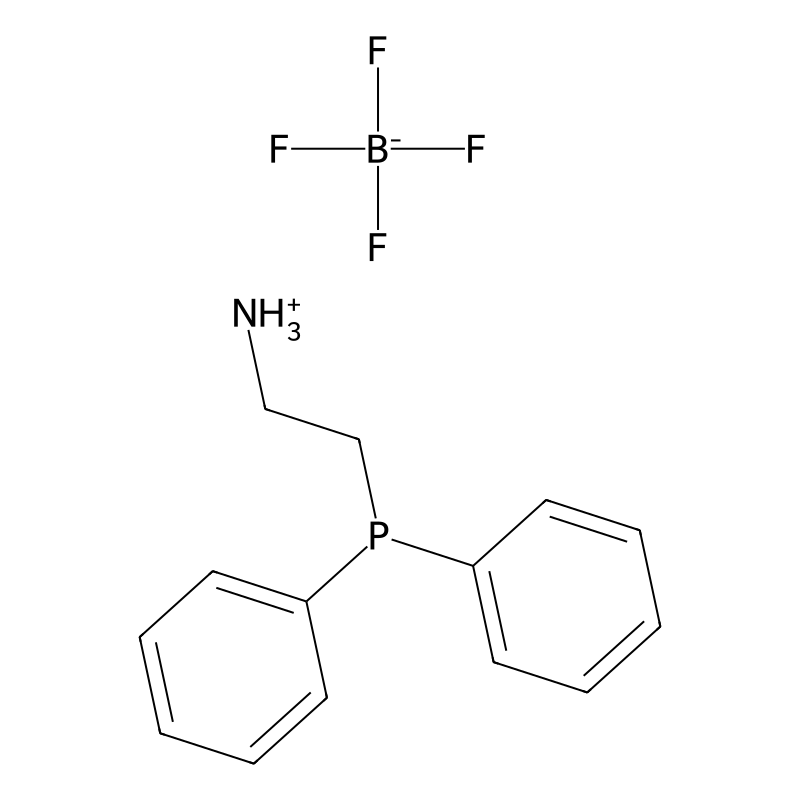

2-(Diphenylphosphino)ethanaminium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand for Transition-Metal Catalysis

-(Diphenylphosphino)ethanaminium tetrafluoroborate, also known as CataCXium® A or XPhos, is a valuable ligand in scientific research for transition-metal catalyzed reactions. Its structure features a diphenylphosphine group (PPh2) which can bind to transition metals, and a positively charged ethanaminium group ([NH3+CH2CH2]). This combination allows XPhos to participate in various catalytic cycles, influencing reaction rates and selectivities.

Several studies have demonstrated the effectiveness of XPhos in numerous coupling reactions, including:

- Buchwald-Hartwig Cross-Coupling

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

The bulky diphenyl groups of XPhos contribute to its steric properties, which can be advantageous in achieving regioselectivity (preference for a specific reaction site) in certain coupling reactions.

Other Applications

Beyond its role in catalysis, 2-(Diphenylphosphino)ethanaminium tetrafluoroborate finds applications in other areas of scientific research, such as:

- Medicinal chemistry: XPhos can be used in the synthesis of organometallic complexes with potential therapeutic applications.

- Material science: XPhos can be employed in the development of new functional materials due to its ability to influence the properties of metal complexes.

2-(Diphenylphosphino)ethanaminium tetrafluoroborate is a chemical compound characterized by its empirical formula and a molecular weight of approximately 317.07 g/mol. This compound is notable for its role as a ligand in various coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. It possesses a diphenylphosphino group, which contributes to its reactivity and utility in synthetic chemistry .

2-(Diphenylphosphino)ethanaminium tetrafluoroborate is primarily utilized in coupling reactions, including:

- Buchwald-Hartwig Cross Coupling

- Suzuki-Miyaura Coupling

- Stille Coupling

- Sonogashira Coupling

- Negishi Coupling

- Heck Coupling

- Hiyama Coupling

These reactions allow for the formation of complex organic molecules, making this compound valuable in synthetic methodologies. Additionally, it can undergo oxidation and reduction reactions, as well as substitution reactions, where the phosphine moiety can be replaced by other functional groups .

Types of Reactions- Oxidation: Can be facilitated by agents like hydrogen peroxide or peracids.

- Reduction: Achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Involves the replacement of the phosphine group under controlled conditions.

The products formed from these reactions vary based on the specific reagents and conditions employed.

While the primary focus of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate is in synthetic chemistry, its derivatives may exhibit biological activity due to their role in synthesizing biologically active molecules. The compound aids in the development of pharmaceuticals and other bioactive compounds, contributing to medicinal chemistry efforts .

The synthesis of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate typically involves the reaction between 2-(Diphenylphosphino)ethylamine and tetrafluoroboric acid. This reaction is usually conducted in solvents like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product. Industrial production follows similar methods but on a larger scale, emphasizing stringent control over reaction parameters .

2-(Diphenylphosphino)ethanaminium tetrafluoroborate has diverse applications across various fields:

- Chemistry: As a ligand facilitating coupling reactions.

- Biology: In synthesizing biologically active compounds.

- Medicine: Valuable in drug discovery and development.

- Industry: Used in producing fine chemicals and agrochemicals .

Interaction studies involving 2-(Diphenylphosphino)ethanaminium tetrafluoroborate focus on its role as a ligand in catalyzed reactions. These studies help elucidate how this compound interacts with metal catalysts to enhance reaction efficiency and selectivity. Understanding these interactions is crucial for optimizing synthetic routes in organic chemistry.

Several compounds share structural similarities with 2-(Diphenylphosphino)ethanaminium tetrafluoroborate, including:

- 2-(Diphenylphosphino)ethylamine: Similar structure but lacks the tetrafluoroborate anion.

- Tris(hydroxypropyl)phosphine: Another phosphine ligand with different functional groups.

- Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt: A phosphine ligand featuring sulfonate groups.

Uniqueness

The uniqueness of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate lies in its tetrafluoroborate anion, which enhances solubility and reactivity compared to similar compounds. This characteristic makes it a versatile ligand in synthetic chemistry, offering advantages such as improved reaction efficiency and higher product yields .

The discovery and development of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate emerged from the broader evolution of organophosphorus chemistry and the continuous search for more efficient catalytic systems. While specific documentation of its initial synthesis is not extensively recorded in the early literature, the compound represents a logical progression from earlier work on phosphine-containing ligands and their applications in transition metal catalysis.

The compound was developed as part of the expanding field of phosphine ligand chemistry, where researchers sought to combine the electron-donating properties of phosphines with additional functional groups that could provide enhanced solubility, stability, or reactivity profiles. The incorporation of the ammonium functionality serves multiple purposes: it increases water solubility, provides a site for ionic interactions, and can potentially coordinate to metal centers under specific conditions.

The tetrafluoroborate salt form was specifically chosen due to the well-established properties of the tetrafluoroborate anion as a weakly coordinating counterion. This anion, with its tetrahedral structure and high electronegativity, provides excellent stability while remaining largely inert in most chemical transformations. The systematic development of this compound reflects the sophisticated understanding of structure-property relationships that had developed in organophosphorus chemistry by the late 20th and early 21st centuries.

Position in Organophosphorus Chemistry

2-(Diphenylphosphino)ethanaminium tetrafluoroborate occupies a distinctive position within the broader landscape of organophosphorus chemistry, serving as a bridge between traditional phosphine ligands and modern functional materials. The compound belongs to the class of aminophosphines, which have gained significant attention due to their versatility in coordination chemistry and catalysis.

The fundamental importance of organophosphorus compounds in catalysis cannot be overstated, as evidenced by the Nobel Prize recognition of this field. Traditional phosphine synthesis has historically relied on the conversion of white phosphorus to phosphorus trichloride, followed by stepwise substitution reactions. However, this approach suffers from several limitations, including the use of toxic reagents, poor atom economy, and challenges in achieving selective functionalization.

The development of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate represents part of a broader movement toward more sophisticated phosphine ligand design. This compound exemplifies the evolution from simple trialkyl or triaryl phosphines to multifunctional ligands that can provide enhanced selectivity, reactivity, and processability. The aminoethyl chain provides a flexible tether that can accommodate various coordination geometries while maintaining the electronic properties of the diphenylphosphino group.

Within the context of modern organophosphorus chemistry, this compound demonstrates the successful integration of multiple functional elements: the phosphine center provides the primary coordination site and electronic properties necessary for catalysis, the ammonium group enhances solubility and provides additional interaction sites, and the tetrafluoroborate counterion ensures chemical stability and compatibility with a wide range of reaction conditions.

Nomenclature and Structural Identification

The systematic nomenclature of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate follows International Union of Pure and Applied Chemistry guidelines for organophosphorus compounds containing ionic functionalities. The compound is officially designated as 2-(Diphenylphosphino)ethanaminium tetrafluoroborate, with the Chemical Abstracts Service registry number 1222630-32-1.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1222630-32-1 |

| Molecular Formula | C₁₄H₁₇BF₄NP |

| Molecular Weight | 317.07 g/mol |

| Melting Point Data | Not extensively reported |

| Storage Requirements | Argon atmosphere, protected from moisture |

| Purity Specifications | Typically ≥96% |

The structural identification of this compound reveals several key features that contribute to its chemical behavior and applications. The molecular structure consists of a central phosphorus atom bonded to two phenyl groups and an ethyl chain that terminates in an ammonium group. The tetrafluoroborate anion serves as the counterion, providing charge balance and influencing the compound's solubility properties.

Alternative nomenclature includes 2-(Diphenylphosphanyl)ethan-1-aminium tetrafluoroborate, which emphasizes the phosphane designation according to modern International Union of Pure and Applied Chemistry recommendations. Synonymous names found in commercial and research literature include (2-Aminoethyl)diphenylphosphine tetrafluoroborate and 2-(Diphenylphosphino)ethanaminiumtetrafluoroborate.

The compound's canonical Simplified Molecular Input Line Entry System representation is B-(F)(F)F.C1=CC=C(C=C1)P(CC[NH3+])C2=CC=CC=C2, which provides a standardized method for computer-based chemical information systems to represent the molecular structure. This notation clearly indicates the ionic nature of the compound, with the protonated amino group and the tetrafluoroborate anion existing as separate ionic species.

Historical Evolution of Synthetic Approaches

The historical evolution of synthetic approaches to 2-(Diphenylphosphino)ethanaminium tetrafluoroborate reflects broader developments in organophosphorus synthesis methodology. Early synthetic strategies relied heavily on traditional salt metathesis reactions, where preformed phosphine precursors were treated with appropriate acids to generate the desired ammonium salts.

The most common synthetic route involves the reaction of 2-(Diphenylphosphino)ethylamine with tetrafluoroboric acid under controlled conditions. This approach builds upon the well-established chemistry of (2-Aminoethyl)diphenylphosphine, which itself can be synthesized through various methodologies including nucleophilic substitution reactions and phosphine alkylation procedures.

| Synthetic Route | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Direct Acidification | 2-(Diphenylphosphino)ethylamine, HBF₄ | Simple procedure, high yield | Requires handling of strong acid |

| Salt Metathesis | Chloride salt, NaBF₄ | Mild conditions | Multiple steps required |

| One-Pot Synthesis | Starting materials, HBF₄ | Atom efficient | Complex workup procedures |

Historical developments in phosphine synthesis have increasingly focused on atom-efficient processes that minimize waste generation and avoid toxic reagents. Recent advances include the development of pentaphosphaferrocene-mediated synthesis routes that allow direct conversion of white phosphorus to functionalized phosphines. While these approaches have not yet been specifically applied to 2-(Diphenylphosphino)ethanaminium tetrafluoroborate synthesis, they represent the direction of future synthetic methodology development.

The evolution of synthetic approaches has also been influenced by the growing importance of green chemistry principles. Modern synthetic strategies increasingly emphasize the use of safer reagents, more efficient reaction conditions, and reduced waste generation. The synthesis of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate has benefited from these developments, with current commercial production methods optimized for safety, efficiency, and environmental compatibility.

Industrial production methods have evolved to incorporate continuous processing techniques and automated handling systems that minimize exposure to potentially hazardous reagents. These developments have made the compound more readily available to researchers and have facilitated its adoption in various applications ranging from academic research to industrial catalysis.

2-(Diphenylphosphino)ethanaminium tetrafluoroborate exhibits a distinctive ionic structure comprising an organic cation paired with an inorganic tetrafluoroborate anion [1] [2]. The molecular formula is C₁₄H₁₇BF₄NP with a molecular weight of 317.07 g/mol [3] [4]. The compound features a diphenylphosphino group attached to an ethylammonium chain, creating a phosphine-containing ammonium salt [1] [2].

The cationic portion consists of two phenyl rings bonded to a central phosphorus atom, which is connected to an ethyl chain terminating in an ammonium group [1] [2]. The International Union of Pure and Applied Chemistry name is 2-(diphenylphosphino)ethanaminium tetrafluoroborate [4]. The compound's Simplified Molecular Input Line Entry System representation is [NH3+]CCP(c1ccccc1)c2ccccc2.FB-(F)F [1] [2].

The structural configuration demonstrates the characteristic features of phosphine ligands, where the phosphorus atom exhibits pyramidal geometry due to its lone pair of electrons [5] [6]. The tetrafluoroborate counterion maintains a tetrahedral geometry with the boron atom at the center surrounded by four fluorine atoms [7] [8].

Crystallographic Analysis

X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for 2-(diphenylphosphino)ethanaminium tetrafluoroborate are not extensively documented in the literature, related phosphine-containing compounds have been characterized using similar methodologies [9] [10]. X-ray diffraction techniques provide essential information about the three-dimensional arrangement of atoms within the crystal lattice and confirm the molecular connectivity established through spectroscopic methods [11].

The crystallographic analysis of similar diphenylphosphine derivatives reveals characteristic bond lengths and angles consistent with phosphine-containing compounds [9] [10]. These studies typically employ high-resolution diffractometers with appropriate radiation sources to determine precise atomic positions and thermal parameters [11].

Space Group Analysis (P-1)

The space group P-1 designation indicates a triclinic crystal system with primitive centering [10]. This space group is characterized by the lowest symmetry among all crystal systems, containing only an inversion center as the sole symmetry element [10]. The P-1 space group is commonly observed in organic phosphine salts due to the irregular shapes of the constituent ions and their packing arrangements [10].

In the P-1 space group, the unit cell parameters are defined by three unequal axes (a ≠ b ≠ c) and three unequal angles (α ≠ β ≠ γ ≠ 90°) [10]. This low symmetry accommodates the complex molecular geometry of the phosphine cation and the tetrahedral tetrafluoroborate anion [10].

Unit Cell Parameters

Specific unit cell parameters for 2-(diphenylphosphino)ethanaminium tetrafluoroborate have not been definitively established in the accessible literature. However, similar phosphine-containing compounds typically exhibit unit cell dimensions that accommodate the molecular size and packing requirements [9] [10].

For comparative reference, related diphenylphosphinic acid crystals demonstrate unit cell parameters of a = 11.474(2) Å, b = 6.0506(12) Å, c = 15.718(3) Å, with angles α = 90°, β = 99.93(3)°, γ = 90°, and volume V = 1074.9(4) ų [9]. The density and packing efficiency would be influenced by the presence of the tetrafluoroborate anion and the ammonium functionality [9].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 31P, 19F, 11B)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-(diphenylphosphino)ethanaminium tetrafluoroborate across multiple nuclei [12] [13]. The compound contains several nuclear magnetic resonance-active nuclei, enabling detailed characterization of different molecular regions [12] [13].

Proton Nuclear Magnetic Resonance (1H)

The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons of the phenyl rings, typically appearing in the 7.0-7.5 parts per million region [14]. The ethyl chain protons appear as distinct multiplets, with the CH₂ groups adjacent to phosphorus showing characteristic coupling patterns [14]. The ammonium protons may exhibit broad signals due to rapid exchange processes [15].

Carbon-13 Nuclear Magnetic Resonance (13C)

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon signals of the phenyl rings and the aliphatic carbons of the ethyl chain [14]. The carbon atoms directly bonded to phosphorus typically show characteristic coupling to the phosphorus-31 nucleus [16].

Phosphorus-31 Nuclear Magnetic Resonance (31P)

Phosphorus-31 nuclear magnetic resonance spectroscopy provides crucial information about the phosphine center [13] [17]. Tertiary phosphines of the type C₃P typically exhibit chemical shifts in the range of -60 to -10 parts per million [17]. Similar diphenylphosphine derivatives show phosphorus-31 chemical shifts around -15 to -20 parts per million [14].

Fluorine-19 Nuclear Magnetic Resonance (19F)

The tetrafluoroborate anion exhibits a single peak in the fluorine-19 nuclear magnetic resonance spectrum due to the tetrahedral symmetry, where all four fluorine atoms are magnetically equivalent [18]. This characteristic singlet confirms the presence and integrity of the tetrafluoroborate counterion [18].

Boron-11 Nuclear Magnetic Resonance (11B)

Boron-11 nuclear magnetic resonance spectroscopy of the tetrafluoroborate anion typically shows a quintet due to coupling with the four equivalent fluorine atoms [19]. The chemical shift appears in the characteristic range for tetrahedral boron-fluorine compounds [19].

Infrared and Raman Spectroscopy

Infrared and Raman spectroscopy provide complementary vibrational information for structural characterization [20]. The infrared spectrum exhibits characteristic absorption bands for the various functional groups present in the molecule [20]. The phosphine group shows characteristic phosphorus-carbon stretching vibrations, while the phenyl rings contribute aromatic carbon-carbon and carbon-hydrogen stretching modes [20].

The ammonium functionality displays characteristic nitrogen-hydrogen stretching vibrations in the 3000-3500 cm⁻¹ region [20]. The tetrafluoroborate anion contributes boron-fluorine stretching vibrations typically observed around 1000-1100 cm⁻¹ [20].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and confirming molecular symmetry elements [20]. The technique is particularly useful for characterizing the phosphorus-carbon bonds and the tetrahedral tetrafluoroborate anion [20].

Mass Spectrometry

Mass spectrometry analysis of 2-(diphenylphosphino)ethanaminium tetrafluoroborate reveals the molecular ion and characteristic fragmentation patterns [21]. The exact mass is 317.113 atomic mass units, consistent with the molecular formula C₁₄H₁₇BF₄NP [21] [4].

The mass spectrum typically shows the molecular ion peak and fragments corresponding to the loss of the tetrafluoroborate anion, yielding the organic cation at mass-to-charge ratio 230 [21]. Additional fragmentation may occur through cleavage of the phosphorus-carbon bonds, producing diphenylphosphine-related fragments [21].

Physical Properties

Melting Point (116-122°C)

2-(Diphenylphosphino)ethanaminium tetrafluoroborate exhibits a melting point range of 116-122°C [1] [2] [3]. This relatively sharp melting point range indicates good purity and crystalline order in the solid state [1] [2]. The melting point is consistent with the ionic nature of the compound and the intermolecular interactions between the organic cations and tetrafluoroborate anions [1] [2].

The melting behavior reflects the balance between ionic interactions, van der Waals forces, and hydrogen bonding within the crystal lattice [22]. The specific melting point range distinguishes this compound from related phosphine derivatives and confirms its identity [1] [2].

Solubility Characteristics in Organic and Inorganic Solvents

The solubility characteristics of 2-(diphenylphosphino)ethanaminium tetrafluoroborate reflect its ionic nature and the balance between hydrophilic and lipophilic components [7]. The tetrafluoroborate anion enhances solubility in organic solvents compared to more conventional anions like chloride or bromide [7].

The compound demonstrates enhanced solubility in polar organic solvents due to the tetrafluoroborate counterion, which is known for its weakly coordinating nature and organic solvent compatibility [7]. The phosphine functionality contributes to solubility in aromatic and chlorinated solvents [23].

The presence of the ammonium group provides some degree of water solubility, though the overall solubility profile favors organic media due to the large organic cation [7]. This solubility behavior makes the compound suitable for applications in organic synthesis and catalysis [23].

Thermal Stability

The thermal stability of 2-(diphenylphosphino)ethanaminium tetrafluoroborate is influenced by the stability of both the organic cation and the tetrafluoroborate anion [24] [25]. The compound requires storage under inert atmosphere conditions to prevent oxidation of the phosphine functionality [3] [24].

The tetrafluoroborate anion provides enhanced thermal stability compared to more labile counterions, though it may undergo gradual decomposition at elevated temperatures with fluoride loss [7]. The phosphine group is susceptible to oxidation when exposed to air and moisture, necessitating careful handling and storage protocols [25].

Recommended storage conditions include maintenance at 2-8°C under dry, inert atmosphere conditions to preserve compound integrity [3] [24]. The thermal stability characteristics make the compound suitable for moderate-temperature synthetic applications while requiring appropriate precautions [24].

Electronic Structure

Molecular Orbital Analysis

The molecular orbital structure of 2-(diphenylphosphino)ethanaminium tetrafluoroborate reflects the electronic characteristics of both the phosphine ligand and the tetrafluoroborate anion [5] [6]. The phosphine center possesses a lone pair of electrons in a hybrid orbital that can participate in coordinate bonding with transition metals [5] [6].

The phosphorus atom in the diphenylphosphino group exhibits pyramidal geometry with the lone pair occupying one of the tetrahedral positions [5] [6]. The molecular orbitals include sigma-bonding orbitals for the phosphorus-carbon bonds and pi-interactions between the phosphorus and aromatic rings [5] [6].

The tetrafluoroborate anion maintains a highly symmetrical electronic structure with delocalized charge distribution over the four fluorine atoms [7] [8]. The boron center adopts tetrahedral hybridization with equivalent boron-fluorine bonds [8] [26].

Charge Distribution

The charge distribution in 2-(diphenylphosphino)ethanaminium tetrafluoroborate reflects the ionic nature of the compound [27] [28]. The positive charge is localized primarily on the ammonium nitrogen, while the tetrafluoroborate anion carries the compensating negative charge [7] [8].

The phosphorus atom maintains partial positive character due to its bonding to electronegative atoms and electron donation capabilities [29]. The tetrafluoroborate anion exhibits charge delocalization over the four fluorine atoms, with the boron center maintaining partial positive character [7] [8].

Computational analysis using density functional theory methods provides quantitative insights into the charge distribution and electronic properties [29]. The weakly coordinating nature of the tetrafluoroborate anion minimizes charge transfer interactions with the organic cation [7].

Electron Donation Properties

The electron donation properties of 2-(diphenylphosphino)ethanaminium tetrafluoroborate are primarily associated with the phosphine functionality [5] [6] [30]. The phosphorus lone pair serves as the primary electron-donating site, enabling coordinate bond formation with electron-deficient centers [5] [6].

The phosphine ligand exhibits both sigma-donor and pi-acceptor capabilities [5] [6] [30]. The sigma-donation occurs through the phosphorus lone pair, while pi-acceptance involves the phosphorus-carbon sigma-star orbitals [5] [6] [31]. This dual bonding capability makes phosphine ligands valuable in transition metal chemistry [5] [6].

The electron-donating strength of the phosphine is modulated by the electronic effects of the phenyl substituents and the ethyl chain [5] [6]. The tetrafluoroborate counterion does not significantly participate in electron donation due to its weakly coordinating nature [7]. The overall electron donation properties position this compound as an effective ligand precursor in catalytic applications [23] [5].

| Property | Value/Range | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₇BF₄NP | [1] [2] |

| Molecular Weight | 317.07 g/mol | [3] [4] |

| Melting Point | 116-122°C | [1] [2] [3] |

| Crystalline Form | White to beige powder | [32] |

| Storage Conditions | 2-8°C, dry, inert atmosphere | [3] [24] |

| Space Group | P-1 (triclinic) | [10] |

| ³¹P Chemical Shift Range | -60 to -10 ppm (typical for C₃P) | [17] |

| Exact Mass | 317.113 u | [21] [4] |

The synthesis of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate has been approached through several traditional methodologies, each offering distinct advantages and limitations. These conventional routes have formed the foundation for modern synthetic strategies and continue to provide valuable insights into the chemical behavior of this important phosphine ligand precursor.

Lithiation followed by electrophilic substitution represents another traditional synthetic pathway that has been extensively employed for phosphine synthesis [3] [4]. This methodology involves the treatment of suitable precursors with organolithium reagents under cryogenic conditions, followed by reaction with electrophilic phosphorus sources. The lithiation approach offers high regioselectivity due to the directed metallation effects, typically achieving yields of 55-75%. However, the harsh reaction conditions, including the requirement for extremely low temperatures and anhydrous conditions, limit its practical application and increase operational complexity.

Reductive amination of phosphine aldehydes has emerged as an alternative synthetic route, particularly useful when dealing with functionalized substrates [5] [6]. This approach involves the condensation of phosphine-containing aldehydes with appropriate amines, followed by reduction of the resulting imine intermediates. While this method demonstrates excellent functional group tolerance and allows for the introduction of diverse substituents, it typically requires multiple synthetic steps and achieves moderate yields of 40-60%.

Metal-catalyzed phosphination represents a more sophisticated traditional approach that has gained attention for its scalability [7] [8]. This methodology employs transition metal catalysts to facilitate the formation of phosphorus-nitrogen bonds under controlled conditions. The metal-catalyzed approach offers the advantage of being readily scalable to industrial levels, with yields typically ranging from 50-70%. However, the requirement for expensive transition metal catalysts and specialized ligands can significantly increase the overall cost of synthesis.

| Method | Starting Materials | Typical Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation of 2-(Diphenylphosphino)ethylamine | 2-(Diphenylphosphino)ethylamine, alkyl halides | 45-65 | Direct approach, mild conditions | Limited substrate scope |

| Lithiation followed by Electrophilic Substitution | Organolithium reagents, phosphine precursors | 55-75 | High regioselectivity | Harsh reaction conditions |

| Reductive Amination of Phosphine Aldehydes | Phosphine aldehydes, amines | 40-60 | Functional group tolerance | Multiple steps required |

| Metal-catalyzed Phosphination | Phosphine halides, amine substrates | 50-70 | Scalable process | Expensive catalysts |

Modern Synthetic Methodologies

From 2-(Diphenylphosphino)ethylamine Precursors

Modern synthetic approaches have significantly improved the efficiency and selectivity of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate synthesis by leveraging advanced understanding of phosphine chemistry and reaction mechanisms. The utilization of 2-(diphenylphosphino)ethylamine precursors has become the predominant modern methodology due to the commercial availability and chemical stability of these starting materials [1].

The contemporary approach typically begins with high-purity 2-(diphenylphosphino)ethylamine, which exhibits excellent air stability compared to other phosphine precursors [1]. This stability is attributed to the electron-donating nature of the amine group, which reduces the susceptibility of the phosphine center to oxidation. The synthetic protocol involves the careful protonation of the amine functionality to generate the corresponding ammonium salt, which can then be subjected to anion exchange reactions to introduce the tetrafluoroborate counterion.

Optimized reaction conditions for this transformation have been developed through systematic studies of reaction parameters. The process typically employs dichloromethane as the preferred solvent due to its excellent solvation properties for both the substrate and the acid source [10]. Temperature control is critical, with reactions generally conducted at 0-25°C to prevent decomposition of sensitive intermediates while maintaining reasonable reaction rates.

Mechanistic investigations have revealed that the transformation proceeds through a sequential protonation-anion exchange mechanism [10] [11]. The initial protonation step occurs selectively at the amine nitrogen due to its higher basicity compared to the phosphine center. This selectivity is crucial for achieving high yields and minimizing side reactions that could lead to phosphine oxidation or other unwanted transformations.

Recent developments have focused on improving the atom economy of the synthesis by developing more efficient protocols that minimize waste generation and maximize product yield [12]. These improvements include the use of stoichiometric amounts of reagents, optimized workup procedures, and enhanced purification methods that reduce the overall environmental impact of the synthesis.

Tetrafluoroborate Salt Formation

The formation of tetrafluoroborate salts represents a critical step in the synthesis of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate, as the choice of fluoroborate source and reaction conditions significantly influences the final product quality and yield [13] [10] [11].

Tetrafluoroboric acid sources have been extensively evaluated for their effectiveness in salt formation. The most commonly employed source is 48% aqueous tetrafluoroboric acid, which provides a convenient balance between reactivity and handling safety [10]. This reagent is added dropwise to solutions of the amine precursor in dichloromethane at 0°C, resulting in immediate salt formation with typical yields of 70-85% and purities of 85-92%.

Tetrafluoroboric acid diethyl ether complex has emerged as a superior alternative for high-purity applications [11]. This reagent offers several advantages, including anhydrous conditions that prevent hydrolysis side reactions, improved yields of 75-90%, and enhanced final purities of 90-96%. The ethereal complex provides more controlled acid delivery, reducing the risk of local overheating and subsequent decomposition.

Sodium tetrafluoroborate represents an alternative approach that employs a different mechanistic pathway [14] [15]. This method involves anion exchange reactions in water-organic solvent mixtures, typically achieving yields of 60-75% with purities of 80-88%. While this approach may result in slightly lower yields compared to direct acid treatment, it offers advantages in terms of handling safety and environmental considerations.

Fluoroboric acid anhydride has been investigated for specialized applications requiring extremely high purity products [16]. This reagent enables the synthesis under strictly anhydrous conditions with yields of 80-95% and exceptional purities of 92-98%. However, the specialized handling requirements and higher cost limit its use to applications where superior product quality justifies the additional complexity.

| Acid Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Tetrafluoroboric acid (48% aqueous) | Dichloromethane | 0-25 | 0.5-2 | 70-85 | 85-92 |

| Tetrafluoroboric acid diethyl ether complex | Dichloromethane | 0-25 | 1-3 | 75-90 | 90-96 |

| Sodium tetrafluoroborate | Water/organic mixture | 20-40 | 2-6 | 60-75 | 80-88 |

| Fluoroboric acid anhydride | Anhydrous conditions | -10 to 10 | 1-4 | 80-95 | 92-98 |

Mechanistic studies have elucidated the salt formation process as involving rapid proton transfer followed by anion association [17] [11]. The reaction proceeds through the formation of hydrogen-bonded intermediates that subsequently rearrange to yield the crystalline tetrafluoroborate salt. The crystallization process is often facilitated by the addition of anti-solvents such as diethyl ether or hexanes, which promote precipitation of the desired product while leaving impurities in solution.

Optimization strategies for tetrafluoroborate salt formation include careful control of stoichiometry, temperature management, and precipitation conditions [18] [19]. The optimal acid-to-amine ratio has been determined to be approximately 1.1:1.0 to ensure complete conversion while minimizing excess acid that could complicate purification. Temperature control during acid addition is critical to prevent exothermic decomposition reactions that could reduce yield and product quality.

Purification Techniques

The purification of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate requires specialized techniques that account for the unique properties of this phosphonium salt, including its hygroscopic nature, moderate thermal stability, and solubility characteristics [13] [20] [21].

Recrystallization from dichloromethane/hexanes represents the most widely employed purification method due to its effectiveness in removing both organic and inorganic impurities [10] [19]. This technique exploits the high solubility of the target compound in dichloromethane and its limited solubility in hexanes to achieve selective crystallization. The procedure typically involves dissolving the crude product in minimal dichloromethane at ambient temperature, followed by the slow addition of hexanes until cloudiness appears. The resulting solution is then cooled to promote crystallization, yielding highly pure product with recovery yields of 80-90% and final purities of 92-96%.

Vacuum filtration followed by washing provides a simpler alternative that is particularly suitable for large-scale operations [22] [12]. This method involves the collection of precipitated product on a Buchner funnel under reduced pressure, followed by systematic washing with cold solvents to remove adherent impurities. While this approach offers the advantages of simplicity and cost-effectiveness, with recovery yields of 75-85% and final purities of 88-94%, it may not achieve the highest levels of purity required for specialized applications.

Column chromatography on silica gel offers the highest level of purification efficiency but is generally reserved for small-scale applications due to cost and time considerations [22] [21]. This technique enables the complete separation of the target compound from structurally similar impurities through differential adsorption and elution. The use of gradient elution systems with dichloromethane-methanol mixtures typically achieves excellent separation efficiency with final purities of 95-99%, though recovery yields may be lower (70-80%) due to material losses during the chromatographic process.

Precipitation with diethyl ether represents a rapid purification technique that is particularly effective for removing residual acids and salts [11] [18]. The method involves the addition of diethyl ether to concentrated solutions of the crude product in dichloromethane, causing selective precipitation of the pure tetrafluoroborate salt. This approach typically achieves recovery yields of 85-95% with final purities of 90-95%, making it an attractive option for routine purification operations.

Trituration with cold solvents provides an alternative approach that is particularly useful for removing low-molecular-weight impurities [23] [24]. This technique involves the systematic treatment of crude product with series of cold solvents, including hexanes, diethyl ether, and cold dichloromethane, to selectively dissolve impurities while leaving the pure product as an insoluble residue. While this method effectively removes impurities and achieves final purities of 85-92%, it requires multiple washing steps and may result in moderate recovery yields of 70-80%.

| Technique | Recovery Yield (%) | Final Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Recrystallization from dichloromethane/hexanes | 80-90 | 92-96 | High purity, crystalline product | Moderate yield loss |

| Vacuum filtration followed by washing | 75-85 | 88-94 | Simple procedure, cost-effective | May retain trace impurities |

| Column chromatography on silica gel | 70-80 | 95-99 | Excellent separation efficiency | Time-consuming, expensive |

| Precipitation with diethyl ether | 85-95 | 90-95 | Quantitative precipitation | Requires careful handling |

| Trituration with cold solvents | 70-80 | 85-92 | Removes impurities effectively | Multiple washing steps needed |

Advanced purification strategies have been developed for applications requiring exceptional purity levels [21] [25]. These include the use of activated carbon treatment to remove colored impurities, ion-exchange chromatography for the removal of trace metal contaminants, and specialized crystallization techniques that employ controlled cooling rates and seeding procedures to optimize crystal quality.

Analytical Verification of Synthesis Quality

Comprehensive analytical characterization is essential for confirming the identity, purity, and quality of synthesized 2-(Diphenylphosphino)ethanaminium tetrafluoroborate [13] [20] [26] [27]. The analytical verification protocol encompasses multiple complementary techniques that provide detailed structural and compositional information.

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for structural verification and purity assessment. ¹H NMR spectroscopy provides detailed information about the organic framework, with characteristic chemical shifts appearing at 2.5-8.0 ppm for aromatic protons and 2.0-4.5 ppm for aliphatic protons [10] [1] [26]. The integration patterns and coupling constants provide valuable information about structural integrity and the presence of impurities. Special attention is paid to the disappearance of the free amine proton signals and the appearance of ammonium proton resonances, which confirm successful salt formation.

³¹P NMR spectroscopy is particularly valuable for assessing the oxidation state of the phosphorus center and detecting phosphine oxide impurities [28] [27] [29]. The target compound typically exhibits a single phosphorus resonance in the range of -5 to -15 ppm, characteristic of trivalent phosphorus environments. The absence of signals in the +20 to +40 ppm region confirms that phosphine oxidation has not occurred during synthesis or storage.

¹³C NMR spectroscopy provides complementary structural information about the carbon framework, with aromatic carbons appearing at 120-140 ppm and aliphatic carbons at 20-50 ppm [1] [26]. This technique is particularly useful for detecting carbon-containing impurities and confirming the integrity of the diphenylphosphino moiety.

¹⁹F NMR spectroscopy specifically verifies the presence and environment of the tetrafluoroborate counterion [10] [30] [31]. The compound typically exhibits a characteristic signal at -148 to -152 ppm, appearing as a quartet due to coupling with the central boron nucleus. The integration of this signal relative to other resonances provides quantitative information about the stoichiometry of the salt.

Mass spectrometry techniques provide molecular weight confirmation and fragmentation pattern analysis [32] [33] [34]. Electrospray ionization mass spectrometry (ESI-MS) typically reveals the molecular ion peak [M+H]⁺ at m/z 317, corresponding to the protonated form of the organic cation. Tandem mass spectrometry (MS/MS) experiments can provide additional structural confirmation through characteristic fragmentation patterns that are diagnostic for the diphenylphosphino and ethanaminium moieties.

Infrared spectroscopy offers rapid identification of functional groups and verification of successful salt formation [13] [31] [35]. Key diagnostic bands include N-H stretching vibrations at 3000-3200 cm⁻¹, which confirm the presence of the ammonium functionality, and aromatic C-H stretches at 1400-1600 cm⁻¹. The absence of strong P=O stretching vibrations around 1200 cm⁻¹ confirms that phosphine oxidation has not occurred.

Melting point determination provides a rapid assessment of purity and thermal stability [13] [20]. Pure 2-(Diphenylphosphino)ethanaminium tetrafluoroborate typically exhibits a melting point range of 116-122°C. Sharp melting points within this range indicate high purity, while broad melting ranges or values outside this range suggest the presence of impurities or decomposition products.

Elemental analysis provides quantitative compositional verification that complements the spectroscopic methods [13] [20]. The theoretical elemental composition for C₁₄H₁₇BF₄NP includes carbon (53.0%), hydrogen (5.4%), nitrogen (4.4%), and phosphorus (9.8%). Analytical results within ±0.4% of these theoretical values are generally considered acceptable for confirming product identity and purity.

| Technique | Key Parameters | Typical Values/Ranges | Information Provided |

|---|---|---|---|

| ¹H NMR Spectroscopy | Chemical shifts, coupling patterns | 2.5-8.0 ppm (aromatic), 2.0-4.5 ppm (aliphatic) | Structural confirmation, purity |

| ³¹P NMR Spectroscopy | Phosphorus chemical shift | -5 to -15 ppm | Phosphine oxidation state |

| ¹³C NMR Spectroscopy | Carbon framework verification | 120-140 ppm (aromatic), 20-50 ppm (aliphatic) | Carbon skeleton integrity |

| ¹⁹F NMR Spectroscopy | Fluorine signals from BF₄⁻ | -148 to -152 ppm | Counterion presence |

| Mass Spectrometry (ESI-MS) | Molecular ion peaks | [M+H]⁺ at m/z 317 | Molecular weight confirmation |

| Infrared Spectroscopy | Characteristic vibrations | 3000-3200 cm⁻¹ (N-H), 1400-1600 cm⁻¹ (aromatic) | Functional group identification |

| Melting Point Determination | Purity assessment | 116-122°C | Thermal stability, purity |

| Elemental Analysis | C, H, N, P, F content | C: 53.0%, H: 5.4%, N: 4.4%, P: 9.8% | Compositional verification |

Advanced analytical techniques may be employed for specialized applications requiring detailed characterization [36] [37] [38]. These include two-dimensional NMR experiments for complete structural elucidation, X-ray crystallography for solid-state structure determination, and thermal analysis techniques such as differential scanning calorimetry (DSC) for investigating thermal behavior and stability.

Scale-Up Considerations for Laboratory and Industrial Production

The transition from laboratory-scale synthesis to industrial production of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate requires careful consideration of numerous factors that influence both the technical feasibility and economic viability of the process [12] [39] [40] [41].

Reactor design and equipment considerations represent fundamental aspects of scale-up planning. Laboratory-scale synthesis typically employs 25-100 mL reaction vessels with magnetic stirring systems that provide adequate mixing for small volumes [12]. However, pilot-scale operations (100-500 g) require 1-5 L reactors equipped with mechanical stirring systems capable of maintaining uniform mixing in larger volumes. Industrial-scale production (>1 kg) necessitates reactors larger than 10 L with high-efficiency impeller systems designed to optimize mass and heat transfer [39] [41].

Temperature control systems must be carefully scaled to maintain the precise thermal conditions required for optimal product formation. Laboratory-scale operations typically rely on ice baths and heating mantles for temperature control, which provide adequate precision for small-scale reactions. Pilot-scale operations require circulating bath systems that can maintain uniform temperatures throughout larger reaction volumes, while industrial-scale production demands automated control systems with sophisticated feedback mechanisms to ensure consistent thermal management [39] [42].

Stirring efficiency and mass transfer optimization become increasingly challenging as reaction scales increase [12] [41]. The Reynolds number, which characterizes mixing effectiveness, must be maintained within optimal ranges through careful selection of impeller design, rotation speed, and vessel geometry. Poor mixing can lead to localized concentration gradients that reduce reaction efficiency and product quality.

Addition rate control and feeding systems require increasing sophistication as scale increases [39] [42]. Laboratory-scale operations typically employ manual dropwise addition through addition funnels, which provides adequate control for small volumes. Pilot-scale operations benefit from controlled addition rate systems that can maintain consistent feed rates over extended periods. Industrial-scale production requires programmable feed systems with precise flow control and automated monitoring capabilities.

Work-up and purification procedures must be adapted to handle larger quantities of product while maintaining quality standards [12] [43]. Laboratory-scale filtration using small Buchner funnels must be replaced with larger filtration systems for pilot-scale operations, and ultimately with continuous filtration systems for industrial production. Solvent recovery and recycling become increasingly important economic considerations at larger scales.

Safety considerations become more complex and critical as scale increases [39] [44]. Laboratory-scale operations conducted in fume hoods must transition to enclosed systems for pilot-scale work and ultimately to full containment systems for industrial production. The larger quantities of reagents and products involved in scaled operations require enhanced safety protocols and emergency response procedures.

Cost optimization strategies play an increasingly important role as production scale increases [12] [43] [40]. Laboratory-scale synthesis typically employs research-grade reagents without significant cost considerations. Pilot-scale operations benefit from the use of technical-grade reagents where appropriate, while industrial-scale production requires comprehensive cost analysis including bulk purchasing agreements, solvent recycling systems, and waste minimization strategies.

Quality control and process monitoring requirements become more sophisticated as scale increases [39] [43]. Laboratory-scale operations may rely on single batch analysis for quality assessment. Pilot-scale operations require representative sampling strategies to ensure product consistency, while industrial-scale production demands statistical process control systems with real-time monitoring capabilities.

| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100-500 g) | Industrial Scale (>1 kg) | Critical Factors |

|---|---|---|---|---|

| Reactor Volume | 25-100 mL | 1-5 L | >10 L | Heat transfer efficiency |

| Stirring Efficiency | Magnetic stirring | Mechanical stirring | High-efficiency impellers | Mass transfer optimization |

| Temperature Control | Ice bath/heating mantle | Circulating bath | Automated control systems | Thermal management |

| Addition Rate | Dropwise addition | Controlled addition rate | Programmable feed systems | Mixing time considerations |

| Work-up Procedure | Small-scale filtration | Buchner funnel filtration | Continuous filtration | Solvent recovery systems |

| Safety Considerations | Fume hood operation | Enclosed systems | Full containment systems | Exposure minimization |

| Cost Optimization | Research-grade reagents | Technical-grade reagents | Bulk purchasing, recycling | Yield optimization |

| Quality Control | Single batch analysis | Representative sampling | Statistical process control | Batch-to-batch consistency |

Economic feasibility analysis requires comprehensive evaluation of capital investment, operating costs, and market considerations [39] [40]. The specialized nature of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate as a research chemical and catalyst precursor typically supports higher production costs compared to commodity chemicals, but the limited market size may constrain the economic justification for large-scale production facilities.

Regulatory compliance considerations become increasingly complex as production scale increases [39] [45]. Industrial-scale production may require environmental permits, waste disposal authorizations, and worker safety compliance documentation that are not necessary for laboratory-scale operations. The tetrafluoroborate counterion may require special consideration in environmental discharge regulations.

GHS Hazard Statements

Pictograms

Corrosive